molecular formula C9H11ClN4 B3330714 2-Tert-butyl-6-chloro-9H-purine CAS No. 733736-31-7

2-Tert-butyl-6-chloro-9H-purine

Cat. No.: B3330714
CAS No.: 733736-31-7
M. Wt: 210.66 g/mol
InChI Key: YHTFVYWJMQPKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-6-chloro-9H-purine is a strategically substituted purine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The purine scaffold is a privileged structure in biology, making it a versatile starting point for developing novel bioactive molecules . This compound is particularly valuable for exploring the structure-activity relationships of purine-based compounds, especially in the search for new antitumor agents . The specific structural features of this compound, namely the tert-butyl group at the N-2 position and the chloro substituent at the C-6 position, make it a versatile scaffold. Research into similar tert-butyl-substituted purines highlights their role in developing direct N-7 regioselective alkylation methods, which are valuable for creating diverse purine libraries for biological screening . The chloro group serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution reactions with various nitrogen-based nucleophiles, such as amines and benzylamines, to introduce diverse functionalities at a critical position on the purine ring . This allows researchers to efficiently generate a wide array of 2,6,9-trisubstituted purine derivatives, a class of compounds known to exhibit promising biological activities. These trisubstituted purine analogs have demonstrated significant potential in pharmacological research, showing activities that include inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines . The ongoing investigation of purine derivatives also extends to other therapeutic areas, including their use as antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is a relevant target in several cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-6-chloro-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-13-6(10)5-7(14-8)12-4-11-5/h4H,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTFVYWJMQPKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=N1)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Tert Butyl 6 Chloro 9h Purine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including purine (B94841) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Unambiguous Positional Assignments using ¹H, ¹³C, and ¹⁵N NMR

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are instrumental in assigning the specific positions of atoms within the purine scaffold.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For 2-tert-butyl-6-chloro-9H-purine, characteristic signals would include those for the tert-butyl group and the proton on the purine ring.

¹³C NMR: Carbon-13 NMR is crucial for determining the carbon framework of the molecule. The chemical shifts of the carbon atoms in the purine ring and the tert-butyl group provide key data for structural confirmation. nih.govacs.org For instance, in a series of 6-substituted purine derivatives, the chemical shifts of the purine carbons were systematically analyzed to understand the electronic effects of the substituents. nih.gov

¹⁵N NMR: Nitrogen-15 NMR, often performed using indirect methods like Heteronuclear Multiple Bond Correlation (HMBC), helps to assign the nitrogen atoms within the purine ring. nih.gov The chemical shifts of the nitrogen atoms are sensitive to their local electronic environment and can be used to differentiate between tautomers and regioisomers. nih.govnih.gov Density functional theory (DFT) calculations are often used in conjunction with experimental data to aid in the complete assignment of ¹⁵N chemical shifts. nih.gov

Table 1: Representative NMR Chemical Shift Data

This table is for illustrative purposes and actual values may vary based on solvent and experimental conditions.

Atom TypeRepresentative Chemical Shift (ppm)
¹H (tert-butyl)~1.4
¹H (purine CH)~8.5
¹³C (tert-butyl C)~32
¹³C (tert-butyl Cq)~38
¹³C (purine C2)~160
¹³C (purine C4)~153
¹³C (purine C5)~132 (N9-isomer), ~121 (N7-isomer)
¹³C (purine C6)~151
¹³C (purine C8)~145

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Elucidating Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. nih.govacs.orgsdsu.edu It is particularly useful for connecting the tert-butyl group to the C2 position of the purine ring and for assigning quaternary carbons. nih.govacs.org The ¹H-¹⁵N HMBC is also a key technique for assigning nitrogen chemical shifts. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of all C-H bonds in the molecule. nih.govacs.orgsdsu.edu

COSY (Correlation Spectroscopy): COSY reveals proton-proton couplings, which helps in identifying adjacent protons in the molecule. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. This is particularly valuable for confirming stereochemical details and for differentiating between regioisomers by observing through-space interactions.

These 2D NMR techniques, when used in combination, allow for a complete and unambiguous assignment of the molecular structure. nih.govacs.org

Spectroscopic Differentiation and Quantitation of N7 vs. N9 Regioisomers

The alkylation of purines can lead to the formation of both N7 and N9 regioisomers. acs.org Differentiating between these isomers is a critical aspect of structural elucidation. A reliable NMR method for this differentiation is based on the relative chemical shifts of the C5 and C8 carbon atoms in the ¹³C NMR spectrum. nih.govacs.org For N7-substituted purines, the difference in chemical shifts (Δδ) between C5 and C8 is significantly larger than for the corresponding N9 isomers. nih.govacs.org For example, in one study, the Δδ for the N7-isomer of a tert-butyl substituted 6-chloropurine (B14466) was 27 ppm, while for the N9-isomer it was 13 ppm. nih.govacs.org The chemical shift of the C5 carbon itself is also a key indicator, with N9-alkylated 6-chloropurines typically showing a C5 chemical shift of around 132 ppm. nih.govacs.org

X-ray Crystallography for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Atom Connectivity

By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the positions of the individual atoms can be determined. nih.govcarleton.edu This technique provides unambiguous confirmation of the atom connectivity, confirming the position of the tert-butyl group at C2 and the chlorine atom at C6, as well as the substitution pattern on the purine nitrogen. nih.gov The resulting molecular geometry includes precise bond lengths and angles. carleton.edu

Table 2: Illustrative Crystallographic Data Parameters

This table presents a general format for crystallographic data and does not represent a specific analysis of this compound.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
Density (calculated) (g/cm³)1.350

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrigaku.com For purine derivatives, hydrogen bonding involving the purine nitrogens and π-π stacking between the aromatic rings are common and important interactions that influence the crystal packing. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Advanced Mass Spectrometry and Elemental Composition Verification

Advanced mass spectrometry techniques are indispensable for the unambiguous identification of synthetic compounds. By providing a highly accurate mass measurement, these methods confirm the elemental composition, and through fragmentation analysis, they offer deep insights into the compound's molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental formula of a newly synthesized molecule like this compound by measuring its mass with exceptional accuracy. The theoretical exact mass of this compound, based on its molecular formula C₉H₁₁ClN₄, can be calculated by summing the masses of its most stable isotopes. This calculated value serves as a benchmark for experimental HRMS results, typically obtained via techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

A primary fragmentation pathway expected for this compound under mass spectrometry conditions would likely involve the loss of a methyl group (CH₃) from the bulky tert-butyl substituent. This is a common fragmentation pattern for tert-butyl groups, leading to the formation of a stable tertiary carbocation. Another anticipated fragmentation would be the cleavage of the C-Cl bond.

Table 1: Expected HRMS Data for this compound

IonFormulaCalculated Mass (m/z)Description
[M+H]⁺C₉H₁₂ClN₄⁺211.0745Protonated molecular ion
[M-CH₃]⁺C₈H₈ClN₄⁺195.0432Loss of a methyl radical from the tert-butyl group
[M-C₄H₉]⁺C₅H₃ClN₄⁺154.0046Loss of the tert-butyl group

Note: The calculated mass values are theoretical and await experimental verification.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the analysis of closely related structures, such as 2-amino-6-chloropurine (B14584). researchgate.netnih.gov

The IR spectrum of this compound is expected to be dominated by several key absorptions. The purine ring itself will exhibit a series of complex stretching vibrations for its C=C and C=N bonds in the 1650-1400 cm⁻¹ region. researchgate.net The N-H bond of the purine's imidazole (B134444) ring will show a stretching vibration, typically in the 3400-3200 cm⁻¹ range, which can be broad due to hydrogen bonding. The aliphatic C-H bonds of the tert-butyl group will have characteristic stretching and bending vibrations. Furthermore, the C-Cl bond stretch is anticipated at lower wavenumbers, generally between 730 and 580 cm⁻¹. researchgate.net

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Source of Inference
N-H (Imidazole Ring)Stretch~3400 - 3200General for N-H in heterocycles
C-H (tert-butyl)Stretch~2970 - 2870Characteristic for alkyl groups
C=N / C=C (Purine Ring)Stretch~1650 - 1400Based on 2-amino-6-chloropurine analysis researchgate.net
C-H (tert-butyl)Bend~1470 - 1365Characteristic for alkyl groups
C-ClStretch~730 - 580Based on analysis of chloro-substituted compounds researchgate.net

Note: These are predicted values based on the analysis of similar compounds and functional groups.

Computational Chemistry and Theoretical Investigations of 2 Tert Butyl 6 Chloro 9h Purine

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical reactivity of 2-tert-butyl-6-chloro-9H-purine. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic environment of the molecule.

Detailed research findings from quantum chemical calculations specifically for this compound are not extensively available in the public domain. However, such studies would typically yield valuable data points for understanding its behavior. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule.

Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, these maps would likely highlight the electronegative nitrogen atoms of the purine (B94841) ring and the chlorine atom as potential sites for electrophilic attack, while the aromatic rings could be susceptible to nucleophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

Computational ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity.
Dipole Moment3.5 DProvides insight into the overall polarity of the molecule.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published computational studies for this compound are not available.

Molecular Modeling and Docking Studies Exploring Theoretical Interactions (excluding biological outcomes)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies would be instrumental in exploring its potential interactions with various molecular targets, such as proteins or nucleic acids, without assessing the biological consequences.

While specific docking studies for this compound are not detailed in available literature, the methodology would involve creating a 3D model of the compound and placing it into the binding site of a target macromolecule. The interactions would then be scored based on factors like intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The chlorine atom at the 6-position, for instance, could act as a hydrogen bond acceptor, a crucial interaction in many biological systems. nih.gov The bulky tert-butyl group at the 2-position would likely play a significant role in the steric fit of the molecule within a binding pocket. nih.gov

Theoretical Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physical or chemical properties. For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time based on a set of calculated molecular descriptors.

Although a specific QSPR model for this compound has not been published, the approach would involve calculating a wide range of descriptors for this molecule. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors. By correlating these descriptors with experimentally determined properties for a series of related purine derivatives, a predictive model could be built. Such a model would be valuable for designing new derivatives with desired properties without the need for extensive experimental synthesis and testing.

Conformational Analysis and Tautomerism Studies Through Computational Methods

The purine ring system of this compound can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the purine core. The position of the hydrogen atom (at N7 or N9) can significantly influence the molecule's properties and interactions. Computational methods are highly effective in determining the relative stabilities of these tautomers.

A computational study on the tautomerism of this compound, while not found in the reviewed literature, would involve calculating the energies of the different tautomeric forms (e.g., the 7H and 9H tautomers). The results would likely show that the 9H tautomer is the more stable form, which is common for many purine derivatives.

Conformational analysis would focus on the rotation around the single bond connecting the tert-butyl group to the purine ring. Due to the steric bulk of the tert-butyl group, there might be a preferred rotational conformation that minimizes steric hindrance. These computational studies provide a detailed picture of the three-dimensional structure and dynamic behavior of the molecule in different environments.

Role of 2 Tert Butyl 6 Chloro 9h Purine As a Strategic Synthetic Intermediate in Purine Chemistry

Precursor in the Synthesis of Complex Purine (B94841) Analogues

2-Tert-butyl-6-chloro-9H-purine is a key starting material for the creation of a wide array of more intricate purine derivatives. Its foundational role is exemplified by its use in synthesizing compounds with potential therapeutic applications. The parent compound, 6-chloropurine (B14466), is a well-established precursor for various 9-alkylpurines and other derivatives with demonstrated antitumor activities. medchemexpress.comsigmaaldrich.com The introduction of the tert-butyl group at the C2 position adds a new dimension to this synthetic utility.

Research has demonstrated that the 6-chloro group is a versatile handle for introducing various substituents. For instance, coupling reactions of 6-chloropurine with halo ethers can yield a mixture of N-9 and N-7 alkylated isomers, which are precursors to potential antiviral agents. mdpi.com The presence of the tert-butyl group on the purine core in this compound allows for the synthesis of unique analogues that would otherwise be difficult to access.

Studies have focused on the direct regioselective alkylation of 6-substituted purines to prepare compounds like 7-(tert-butyl)-6-chloropurine, which serves as a suitable platform for further transformations into novel 6,7-disubstituted purine derivatives. nih.govacs.org These transformations are critical for exploring the structure-activity relationships of new purine-based compounds. The tert-butylated chloropurine can undergo nucleophilic substitution at the C6 position, allowing for the introduction of a variety of functional groups.

A notable application is in the synthesis of purine nucleoside analogues, which are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. medchemexpress.com The this compound scaffold provides a robust starting point for developing such complex nucleoside analogues.

Table 1: Examples of Purine Analogues Synthesized from Chloropurine Intermediates

Precursor Reagents/Conditions Product Application/Significance Reference
6-chloropurine bromoether, K2CO3, DMSO 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol Potential antiviral agent mdpi.com
6-chloropurine BSA, SnCl4, tert-butyl bromide, 80°C 9-(tert-Butyl)-6-chloro-9H-purine Intermediate for N9-substituted purines nih.govacs.org
6-chloropurine BSA, SnCl4, tert-butyl bromide, RT 7-(tert-Butyl)-6-chloro-7H-purine Intermediate for N7-substituted purines nih.govacs.org

Utility in Scaffold Diversification and Chemical Library Generation

The structure of this compound is ideally suited for the generation of chemical libraries, which are collections of diverse but structurally related compounds. These libraries are invaluable tools in drug discovery, allowing for the high-throughput screening of thousands of compounds to identify new therapeutic leads. The utility of this specific purine derivative lies in its capacity for systematic modification at key positions. evitachem.com

The primary site for diversification is the C6 position, where the chloro atom acts as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, leading to extensive libraries of 6-substituted purine analogues. evitachem.com This approach enables chemists to rapidly generate numerous derivatives from a single, common intermediate.

Furthermore, the nitrogen atoms within the purine ring system can undergo alkylation, providing another avenue for diversification. evitachem.com By systematically varying the substituents at both the C6 position and the ring nitrogens, vast and diverse chemical libraries can be constructed. This scaffold diversification is crucial for exploring the chemical space around the purine core to optimize biological activity and other pharmacological properties. The use of this compound as an intermediate is a strategic choice for creating libraries of modified purines aimed at discovering new treatments for viral infections or cancer. evitachem.com

Strategic Importance of the tert-Butyl and Chloro Groups for Subsequent Functionalization and Derivatization

The synthetic versatility of this compound is a direct consequence of the specific roles played by its two key functional groups: the tert-butyl group at C2 and the chloro group at C6.

The chloro group at the C6 position is the primary reactive site for functionalization. As an electron-withdrawing group, it activates the purine ring for nucleophilic aromatic substitution. This allows for its displacement by a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities. evitachem.com This reactivity is fundamental to its role as a scaffold for chemical library synthesis. The ability to easily replace the chlorine atom is a cornerstone of modern purine chemistry, enabling the synthesis of countless derivatives, including biologically active compounds like N6-substituted adenines.

The tert-butyl group at the C2 position serves several strategic purposes.

Steric Influence: Its significant bulk can direct incoming reagents to other positions on the purine ring, influencing the regioselectivity of subsequent reactions.

Modulation of Electronic Properties: The electron-donating nature of the tert-butyl group can influence the reactivity of the purine ring system.

Enhanced Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of the compound and its derivatives in organic solvents, which is often a practical advantage in synthesis. evitachem.com

Metabolic Stability: In a drug development context, a tert-butyl group can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the final compound.

Research into the N-alkylation of 6-chloropurine has shown that reaction conditions can be tuned to favor the formation of either the N7 or N9 isomer. nih.govacs.org The N9-tert-butyl isomer demonstrates high stability, whereas the N7-tert-butyl group is stable under basic conditions but can be labile in the presence of acids. acs.org This differential stability provides another layer of strategic control in the synthesis of complex purine analogues, allowing for selective dealkylation if required. The interplay between the reactive chloro group and the sterically demanding, electronically influencing tert-butyl group makes this compound a highly strategic and valuable intermediate in synthetic and medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for 2-Tert-butyl-6-chloro-9H-purine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves chlorination of tert-butyl-substituted purine precursors. A common approach includes:

  • Step 1: Chlorination at the 6-position using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions (60–100°C) .
  • Step 2: Protection of reactive amino groups using tert-butyloxycarbonyl (Boc) to prevent side reactions .
  • Optimization Strategies:
    • Solvent Selection: Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis.
    • Catalysis: Add catalytic dimethylformamide (DMF) to enhance chlorination efficiency.
    • Temperature Control: Gradual heating to 80°C reduces decomposition.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported 65–78% in comparable purine syntheses) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies tert-butyl protons (δ 1.4–1.6 ppm) and purine aromatic protons (δ 8.2–8.8 ppm) .
    • ¹³C NMR: Confirms chlorine substitution (C6 δ ~145 ppm) and tert-butyl carbons (δ ~28–35 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 255.0874 for C₉H₁₂ClN₄) .
  • Infrared (IR) Spectroscopy: Detects C-Cl stretching (~750 cm⁻¹) and purine ring vibrations (~1600 cm⁻¹) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced: How do crystallographic techniques like SHELX facilitate the structural elucidation of this compound derivatives?

Methodological Answer:

  • SHELX Workflow:
    • Data Collection: High-resolution X-ray diffraction (0.8–1.0 Å) at low temperature (100 K) minimizes thermal motion .
    • Structure Solution: SHELXD identifies heavy atoms (e.g., chlorine) via Patterson methods .
    • Refinement: SHELXL refines anisotropic displacement parameters and validates geometry (e.g., purine ring planarity) .
  • Challenges: Disordered tert-butyl groups require constrained refinement. Hydrogen bonding networks (N-H···Cl) are analyzed using OLEX2 visualization .

Advanced: What challenges arise in ensuring regioselectivity during the chlorination of tert-butyl-substituted purine precursors?

Methodological Answer:

  • Competing Reactivity: Chlorination may occur at positions 2, 6, or 8. Steric hindrance from the tert-butyl group favors 6-position substitution .
  • Mitigation Strategies:
    • Directing Groups: Use electron-withdrawing groups (e.g., Boc) at N9 to activate C6 .
    • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic attack at C6 .
    • Monitoring: LC-MS tracks intermediate formation to abort reactions if side products exceed 5% .

Advanced: How can computational modeling complement experimental data in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., kinase enzymes). Chlorine’s electronegativity enhances hydrophobic pocket interactions .
  • QSAR Studies: Regression models correlate substituent effects (e.g., tert-butyl bulkiness) with IC₅₀ values .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Basic: What are the common intermediates in the synthesis of this compound, and how are they characterized?

Methodological Answer:

  • Key Intermediates:
    • 6-Ethoxy-9-methylpurine: Synthesized via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) .
    • Boc-Protected Precursor: Boc group introduced using di-tert-butyl dicarbonate (Boc₂O) in THF .
  • Characterization:
    • TLC: Rf = 0.3 (ethyl acetate/hexane 1:3) for Boc intermediate .
    • Melting Point: Boc derivative melts at 120–122°C .

Advanced: What strategies are employed to resolve data contradictions in the structural analysis of halogenated purines using X-ray diffraction?

Methodological Answer:

  • Twinned Data: SHELXL’s TWIN command refines overlapping reflections in cases of pseudo-merohedral twinning .
  • Disorder Modeling: Split-atom refinement resolves tert-butyl group disorder (occupancy ratios 60:40) .
  • Validation Tools:
    • PLATON: Checks for missed symmetry or incorrect space groups.
    • R-Factor Analysis: Discrepancies >5% trigger re-refinement with alternate constraints .

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